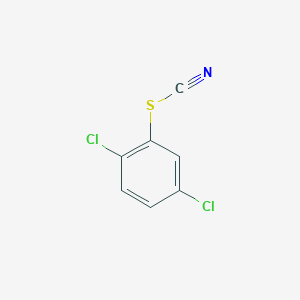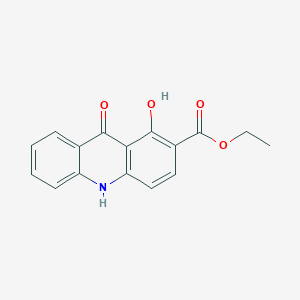
Di(hept-1-yn-1-yl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Di(hept-1-yn-1-yl)mercury can be synthesized through the reaction of hept-1-yne with mercury(II) acetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
- Dissolve mercury(II) acetate in an appropriate solvent, such as ethanol.
- Add hept-1-yne to the solution.
- Introduce sodium hydroxide to the mixture to facilitate the reaction.
- Allow the reaction to proceed under controlled temperature and stirring conditions.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
While the industrial production of this compound is not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial purposes. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
Di(hept-1-yn-1-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding hept-1-yne derivatives.
Reduction: Reduction reactions can convert this compound to elemental mercury and hept-1-yne.
Substitution: The compound can participate in substitution reactions where the hept-1-yn-1-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products Formed
Oxidation: Mercury(II) oxide and hept-1-yne derivatives.
Reduction: Elemental mercury and hept-1-yne.
Substitution: Compounds with new functional groups replacing the hept-1-yn-1-yl groups.
科学研究应用
Di(hept-1-yn-1-yl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, particularly in understanding mercury toxicity.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of di(hept-1-yn-1-yl)mercury involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. Additionally, it can interfere with cellular signaling pathways and induce oxidative stress, contributing to its toxic effects.
相似化合物的比较
Similar Compounds
- (Hex-1-yn-1-yl)diphenylphosphine
- (Hept-1-yn-1-yl)diphenylphosphine
- N,N-Dimethylundec-2-ynyl-1-amine
Uniqueness
Di(hept-1-yn-1-yl)mercury is unique due to its specific structure and the presence of mercury, which imparts distinct chemical and toxicological properties
属性
CAS 编号 |
89236-97-5 |
|---|---|
分子式 |
C14H22Hg |
分子量 |
390.92 g/mol |
IUPAC 名称 |
bis(hept-1-ynyl)mercury |
InChI |
InChI=1S/2C7H11.Hg/c2*1-3-5-7-6-4-2;/h2*3,5-7H2,1H3; |
InChI 键 |
MDQDEQGMZKXQMV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC#C[Hg]C#CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


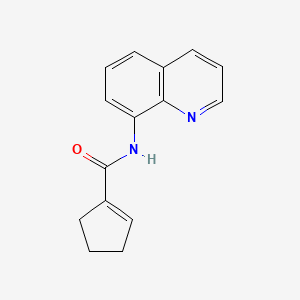
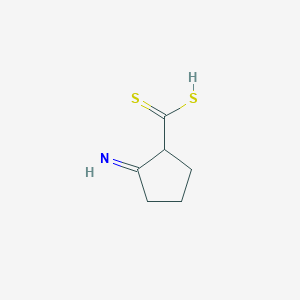
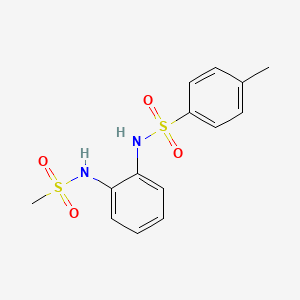
![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127958.png)
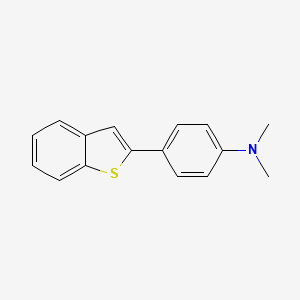
![6-ethyl 3-methyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14127967.png)
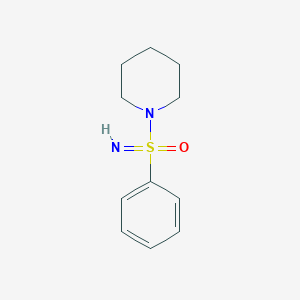
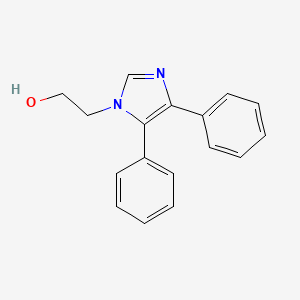
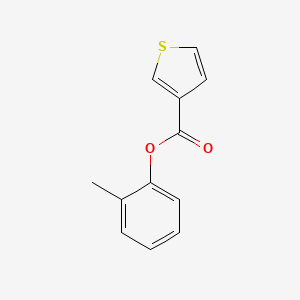
![2-(4-chlorophenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128000.png)
![6-[2-(Dimethylamino)ethyl]-2,4-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol](/img/structure/B14128003.png)

